molecular formula C6H9N3O B2461380 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime CAS No. 380583-07-3

1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B2461380
CAS No.: 380583-07-3
M. Wt: 139.158
InChI Key: CPZUWXGVBWUBHZ-XVNBXDOJSA-N
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Description

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde oxime is a chemical compound with the molecular formula C6H9N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde oxime can be synthesized through the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is typically carried out in a solvent such as methanol, with the addition of a base like potassium hydroxide to facilitate the reaction. The reaction mixture is heated to around 60°C for one hour, followed by cooling, filtration, and drying to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halides or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitriles or other oxidized products.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and potential biological activities. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(NE)-N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5-6(3-7-10)4-9(2)8-5/h3-4,10H,1-2H3/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZUWXGVBWUBHZ-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=N/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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